Thiazole-5-carboxaldehyde: A Technical Guide to its Structure, Properties, and Applications
Thiazole-5-carboxaldehyde: A Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiazole-5-carboxaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug development, particularly as a modulator of key signaling pathways.
Core Structural and Chemical Identity
Thiazole-5-carboxaldehyde, also known by its IUPAC name 1,3-thiazole-5-carbaldehyde, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and a formyl group at the 5-position.[1] This unique arrangement of heteroatoms and the reactive aldehyde functionality makes it a versatile building block in the synthesis of a wide array of more complex molecules.[2]
Table 1: Key Identifiers and Physicochemical Properties of Thiazole-5-carboxaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-thiazole-5-carbaldehyde | [1] |
| Synonyms | 5-Formylthiazole, Thiazole-5-carbaldehyde | [3] |
| CAS Number | 1003-32-3 | [3] |
| Molecular Formula | C₄H₃NOS | [3] |
| Molecular Weight | 113.14 g/mol | [3] |
| Appearance | White to brown liquid or solid | [4] |
| Melting Point | 229 °C (decomposed) | [4] |
| Boiling Point | 92-94 °C at 16 mmHg | [4] |
| Density | 1.304 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5874 | [4] |
| Flash Point | 98 °C | [4] |
| Solubility | No specific data available, but expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chloroform. |
Chemical Synthesis and Purification
The synthesis of Thiazole-5-carboxaldehyde can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and widely used method. This reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
Thiazole (B1198619) (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (or another suitable solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
-
Ethanol/water mixture for recrystallization
Procedure:
-
Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The reaction is exothermic and should be kept cool. The formation of the chloroiminium salt (Vilsmeier reagent) occurs.
-
Formylation: Dissolve thiazole in a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a basic pH.
-
Isolation: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude Thiazole-5-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by vacuum distillation.[3]
Experimental Protocol: Purification by Vacuum Distillation
Purification of Thiazole-5-carboxaldehyde can be effectively achieved by vacuum distillation, which is suitable for compounds with high boiling points or those that are sensitive to high temperatures.[8][9]
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Place the crude Thiazole-5-carboxaldehyde into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., around 2 mmHg).[3]
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., around 41°C at 2 mmHg for a related compound).[3]
-
Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat.
Spectroscopic Characterization
The structure of Thiazole-5-carboxaldehyde can be confirmed using various spectroscopic techniques. While specific spectra for the unsubstituted compound are not widely published, the expected spectral features can be inferred from data on closely related thiazole derivatives.[1][10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the thiazole ring and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The protons on the thiazole ring will appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the 5-substituted thiazole ring system.
-
¹³C NMR: The carbon NMR spectrum will show signals for the four carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift (typically in the range of 180-200 ppm). The carbons of the thiazole ring will appear in the aromatic region.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde will also be present, typically above 3000 cm⁻¹ and around 2800-2700 cm⁻¹, respectively. The spectrum will also show C=N and C-S stretching vibrations characteristic of the thiazole ring.[13][14]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Thiazole-5-carboxaldehyde (m/z = 113). The fragmentation pattern will likely involve the loss of the formyl group (CHO, 29 mass units) and other characteristic fragmentations of the thiazole ring.[13][15][16][17]
Chemical Reactivity and Applications in Drug Development
Thiazole-5-carboxaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The aldehyde group is susceptible to various chemical transformations, including oxidation, reduction, and nucleophilic addition, allowing for the introduction of diverse functional groups.
The thiazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[16] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[18]
Role as a Kinase Inhibitor
Many thiazole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[18]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[19][20][21][22][23] Its aberrant activation is a common feature in many cancers. Thiazole-containing compounds have been designed to inhibit key kinases in this pathway, such as Akt itself.[19]
Diagram 1: The PI3K/Akt signaling pathway and the inhibitory action of thiazole derivatives on Akt.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24][25][26][27][28]
The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.[29][30][31][32][33] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of another caspase cascade.[29][30][31][32][33] Thiazole derivatives can promote apoptosis by modulating the levels of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and by activating key caspases.[25][28]
Diagram 2: The intrinsic and extrinsic apoptosis pathways, highlighting the modulatory role of thiazole derivatives.
Conclusion
Thiazole-5-carboxaldehyde is a fundamentally important heterocyclic compound with a rich chemistry that enables its use as a versatile synthon for the creation of complex molecular architectures. Its derivatives have shown significant promise in medicinal chemistry, particularly in the development of targeted cancer therapies through the modulation of critical signaling pathways such as the PI3K/Akt pathway and the induction of apoptosis. This guide provides a foundational understanding of its properties and synthesis, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration into the synthesis of novel derivatives and their biological evaluation will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.
References
- 1. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianpubs.org [asianpubs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. rsc.org [rsc.org]
- 11. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE(95453-58-0) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. article.sapub.org [article.sapub.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 29. researchgate.net [researchgate.net]
- 30. sinobiological.com [sinobiological.com]
- 31. portlandpress.com [portlandpress.com]
- 32. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. blog.cellsignal.com [blog.cellsignal.com]
